

Technical Guide: Spectroscopic Profile of 8-Chloro-7-methylquinoline

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Compound of Interest

Compound Name: 8-Chloro-7-methylquinoline

CAS No.: 102653-25-8

Cat. No.: B2520078

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Executive Summary & Compound Identity

8-Chloro-7-methylquinoline is a halogenated quinoline derivative often utilized as a scaffold in medicinal chemistry and as a precursor in the synthesis of organocatalysts.^{[3][4][5]} Its structural integrity is defined by the fusion of a pyridine ring and a benzene ring, substituted at the 7-position with a methyl group and at the 8-position with a chlorine atom.^{[4][5]}

Property	Data
IUPAC Name	8-Chloro-7-methylquinoline
CAS Registry Number	102653-25-8
Molecular Formula	C ₁₀ H ₉ ClN
Molecular Weight	177.63 g/mol
Physical State	Yellow oily solid
R Value	0.40 (Hexanes:EtOAc 80: ^{[3][4][5][6]} 20)

Experimental Protocols

The spectroscopic data below was obtained following the isolation of the compound via column chromatography.

Synthesis & Isolation Context

- Synthesis: Typically prepared via electrophilic aromatic substitution (chlorination) of 7-methylquinoline using N-chlorosuccinimide (NCS) or similar chlorinating agents under organocatalytic conditions.[\[3\]](#)[\[4\]](#)
- Purification: The crude reaction mixture is purified using flash column chromatography on silica gel.
- Mobile Phase: A gradient of Hexanes:Ethyl Acetate (80:20 v/v) is standard for elution.[\[1\]](#)[\[3\]](#)

Instrumentation Standards

- NMR: Spectra recorded at 400 MHz (¹H) and 100 MHz (¹³C) in deuterated chloroform (CDCl₃). Chemical shifts (ppm) are referenced to the residual solvent peak (CHCl₃: 7.26 ppm).[\[1\]](#)[\[3\]](#)
- MS: Electron Ionization (EI) mass spectrometry.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Nuclear Magnetic Resonance (NMR)

Spectroscopy[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

¹H NMR Data Analysis

The proton NMR spectrum exhibits the characteristic deshielding of the heteroaromatic ring protons, particularly H-2.[\[1\]](#)[\[3\]](#)

Table 1:

 H NMR Assignments (400 MHz, CDCl₃)

Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Integration	Assignment	Structural Insight
9.01	dd		1H	H-2	-proton to Nitrogen; highly deshielded. [4] [5]
8.10	dd		1H	H-4	Peri-position; deshielded by aromatic ring current. [1] [3] [5]
7.61	d		1H	H-5	Ortho to H-6; part of the benzenoid ring. [1] [3] [4]
7.39	m	-	2H	H-3, H-6	Overlapping signals of the -proton (Py) and benzenoid proton. [4] [5]
2.61	s	-	3H	-CH ₃	Methyl group at C-7; distinct singlet. [3] [4] [5]

C NMR Data Analysis

The carbon spectrum confirms the presence of 10 unique carbon environments, consistent with the substitution pattern.

Table 2:

C NMR Assignments (100 MHz, CDCl₃)

Shift (ppm)	Assignment Type	Notes
150.8	C-2 (CH)	Most deshielded carbon (to N).[3][4]
144.6	C-8a (Quaternary)	Bridgehead carbon adjacent to N.
137.7	C-8 (Quaternary)	Substituted with Chlorine (ipso).[1][3]
136.2	C-4 (CH)	Para to Nitrogen.
132.1	C-7 (Quaternary)	Substituted with Methyl (ipso).[1][3]
129.4	C-5 (CH)	Benzenoid ring carbon.[1][3][4]
127.7	C-4a (Quaternary)	Bridgehead carbon.[1][3][4]
125.7	C-6 (CH)	Benzenoid ring carbon.[1][3][4]
120.9	C-3 (CH)	to Nitrogen.[1][3][4]
21.0	-CH	Methyl carbon.[1][3][4]

Mass Spectrometry (MS) Profile[1][3] Fragmentation Analysis

The Electron Ionization (EI) spectrum is dominated by the molecular ion and the subsequent loss of the halogen atom.[1][3]

Table 3: Key Mass Spectral Peaks (EI)

m/z	Relative Intensity (%)	Ion Identity	Fragmentation Logic
179	15		Cl Isotope peak.[3][4]
177	54		Molecular Ion (Cl).[1][3]
142	100 (Base)		Loss of Chlorine radical (Aromatization stabilized).[1][3]
141	25		Dehydrohalogenation.
89	29		Ring degradation product.[1][3]

Isotopic Pattern Verification

The intensity ratio of 177 (54%) to 179 (15%) is approximately 3.6:1, which is consistent with the natural abundance of Chlorine isotopes (

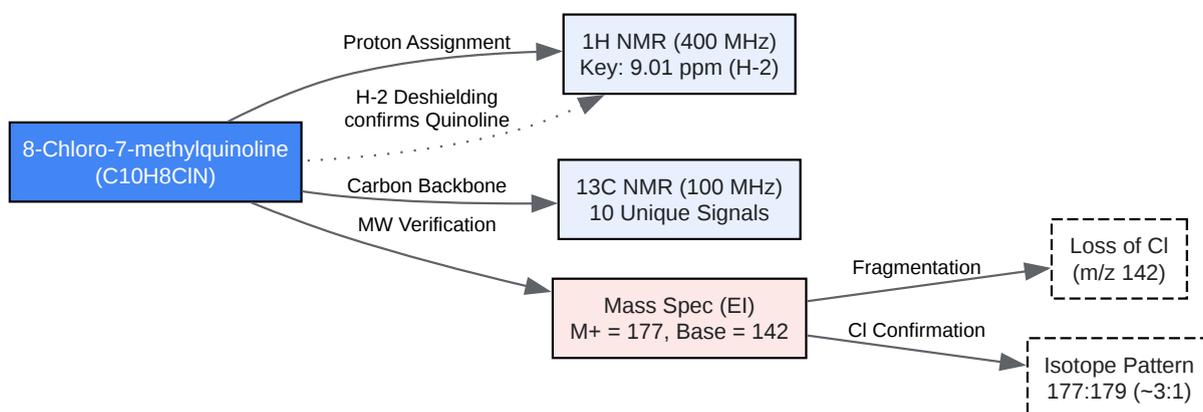
Cl :

Cl

3:1), confirming the presence of a single chlorine atom.[1][3]

Structural Visualization & Logic

The following diagram illustrates the logical flow of structural confirmation based on the spectral data provided above.



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Figure 1: Structural elucidation workflow correlating experimental spectral nodes with molecular identity.[5]

Infrared (IR) Spectroscopy Characteristics

While specific experimental IR peak lists are less commonly tabulated for this specific isomer in open databases compared to NMR, the following characteristic bands are diagnostic for **8-Chloro-7-methylquinoline** based on functional group physics:

- 3050–3010 cm⁻¹
: Aromatic C-H stretching.[1][3][4]
- 2920–2850 cm⁻¹
: Methyl C-H stretching (sp³ C-H). [1][3]
- 1620–1570 cm⁻¹
: C=C and C=N ring stretching vibrations (Quinoline skeleton).[1][3]
- 1080–1035 cm⁻¹
: Aryl Chloride (C-Cl) bond stretching.[3][4]

- 830–750 cm

: C-H out-of-plane bending (indicative of substitution patterns).

References

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